molecular formula C64H48N6 B8819076 3,4,5,6-Tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,2-dicarbonitrile CAS No. 1469700-28-4

3,4,5,6-Tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,2-dicarbonitrile

Cat. No.: B8819076
CAS No.: 1469700-28-4
M. Wt: 901.1 g/mol
InChI Key: ICSJIXCGENKETC-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,2-dicarbonitrile: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple carbazole units attached to a phthalonitrile core, making it a significant material in the study of organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,2-dicarbonitrile typically involves the reaction of 3,6-dimethylcarbazole with a phthalonitrile derivative under specific conditions. A common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran. The reaction mixture is stirred for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties. It serves as a host material in OLEDs, enhancing the efficiency and stability of the devices .

Biology and Medicine:

Industry: In the industrial sector, the compound is used in the production of advanced materials for electronic devices. Its stability and photophysical properties make it suitable for use in high-performance electronic components .

Mechanism of Action

The mechanism by which 3,4,5,6-Tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,2-dicarbonitrile exerts its effects is primarily through its interaction with light. The carbazole units act as electron donors, while the phthalonitrile core acts as an electron acceptor. This donor-acceptor interaction facilitates efficient charge transfer, making it an effective material in optoelectronic applications .

Comparison with Similar Compounds

  • 3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile
  • 2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile
  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene

Uniqueness: Compared to similar compounds, 3,4,5,6-Tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,2-dicarbonitrile exhibits unique photophysical properties due to the presence of dimethyl groups on the carbazole units. These groups enhance the compound’s solubility and stability, making it more suitable for certain applications in organic electronics and photonics .

Properties

CAS No.

1469700-28-4

Molecular Formula

C64H48N6

Molecular Weight

901.1 g/mol

IUPAC Name

3,4,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C64H48N6/c1-35-9-17-53-43(25-35)44-26-36(2)10-18-54(44)67(53)61-51(33-65)52(34-66)62(68-55-19-11-37(3)27-45(55)46-28-38(4)12-20-56(46)68)64(70-59-23-15-41(7)31-49(59)50-32-42(8)16-24-60(50)70)63(61)69-57-21-13-39(5)29-47(57)48-30-40(6)14-22-58(48)69/h9-32H,1-8H3

InChI Key

ICSJIXCGENKETC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C(=C(C(=C4C#N)C#N)N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C

Origin of Product

United States

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